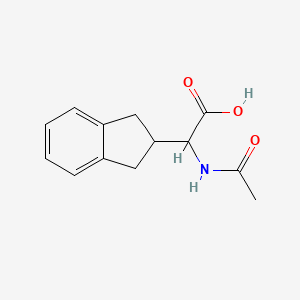

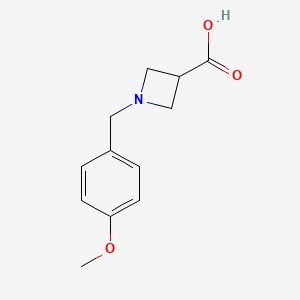

2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid

Vue d'ensemble

Description

The compound “(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 249.63 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is 1S/C9H12NO3P.ClH/c10-9 (14 (11,12)13)5-7-3-1-2-4-8 (7)6-9;/h1-4H,5-6,10H2, (H2,11,12,13);1H . This code can be used to generate the molecular structure of the compound.

Physical And Chemical Properties Analysis

“(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis of Pyrrolidinones and Pyrrolidineacetic Acids

Researchers have developed methods for synthesizing diastereomerically pure pyrrolidin-2-ones, which are valuable for creating biologically active amino acids like (R)- and (S)-3-pyrrolidineacetic acid. This is achieved through intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III), showcasing a tool for synthesizing amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).

Anticancer Activities

Derivatives of 1H-inden-1-one substituted with (heteroaryl)acetamide have been synthesized and evaluated for their anticancer activity. Certain derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, demonstrating the potential for these compounds in cancer treatment (Karaburun et al., 2018).

Chemical Analysis and Quality Control

A novel HPLC method has been developed for estimating genotoxic impurities in key starting materials for pharmaceutical synthesis, highlighting the importance of analytical chemistry in ensuring the safety and efficacy of drug substances (Shinde et al., 2018).

Molecular Structure and Computational Studies

Computational studies on similar compounds have analyzed molecular structure, electronic properties, and potential biological activities, providing insights into the design of new drugs and materials with improved performance (Beytur & Yuksek, 2022).

Antimicrobial Activities

The synthesis of novel compounds based on 2-arylhydrazononitriles has led to the discovery of substances with promising antimicrobial activities against a range of bacterial and fungal pathogens. This work underscores the potential for developing new antimicrobial agents to combat resistant strains of microorganisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include compounds with a 2,3-dihydro-1h-inden-2-yl structure, can bind with high affinity to multiple receptors . This suggests that 2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(15)14-12(13(16)17)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12H,6-7H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEDTAFHZQIEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

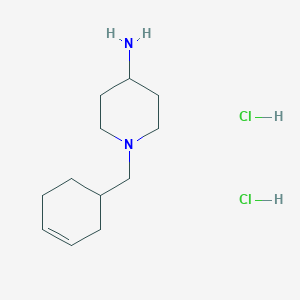

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)

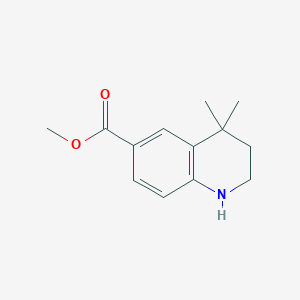

![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)

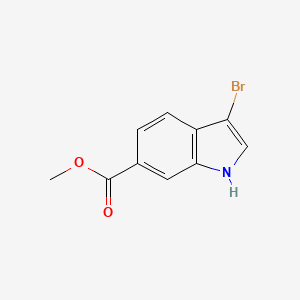

![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)